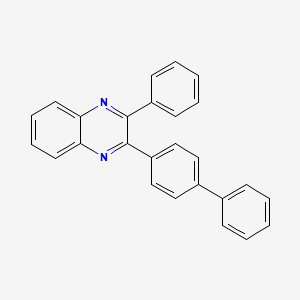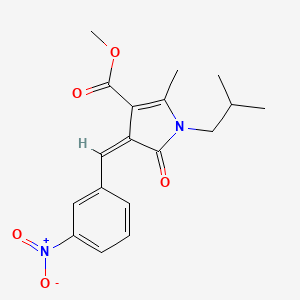
2-(4-biphenylyl)-3-phenylquinoxaline
Descripción general
Descripción
2-(4-biphenylyl)-3-phenylquinoxaline, also known as BPQ, is a heterocyclic compound that belongs to the quinoxaline family. BPQ has gained much attention in the scientific community due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and biotechnology.
Mecanismo De Acción
The mechanism of action of 2-(4-biphenylyl)-3-phenylquinoxaline is not fully understood. However, it has been suggested that 2-(4-biphenylyl)-3-phenylquinoxaline exerts its anticancer activity by inducing apoptosis, a programmed cell death process, in cancer cells. 2-(4-biphenylyl)-3-phenylquinoxaline has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-3-phenylquinoxaline has been reported to have low toxicity in vitro and in vivo. However, further studies are needed to evaluate its toxicity profile and potential side effects. 2-(4-biphenylyl)-3-phenylquinoxaline has been shown to have good solubility in organic solvents, making it suitable for various applications in chemistry and biology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-biphenylyl)-3-phenylquinoxaline has several advantages for lab experiments, including its high yield and purity, good solubility, and low toxicity. However, 2-(4-biphenylyl)-3-phenylquinoxaline has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for 2-(4-biphenylyl)-3-phenylquinoxaline research. In medicinal chemistry, 2-(4-biphenylyl)-3-phenylquinoxaline can be further optimized to improve its anticancer activity and selectivity. 2-(4-biphenylyl)-3-phenylquinoxaline-based materials can be further developed for various applications, including sensing, imaging, and energy storage. Furthermore, the potential of 2-(4-biphenylyl)-3-phenylquinoxaline as a photosensitizer in photodynamic therapy can be explored further. In conclusion, 2-(4-biphenylyl)-3-phenylquinoxaline is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)-3-phenylquinoxaline has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-(4-biphenylyl)-3-phenylquinoxaline has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-biphenylyl)-3-phenylquinoxaline has also been investigated for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate a photosensitizer to produce reactive oxygen species, which can kill cancer cells.
In materials science, 2-(4-biphenylyl)-3-phenylquinoxaline has been used as a building block for the synthesis of functional materials, such as organic semiconductors, liquid crystals, and fluorescent dyes. 2-(4-biphenylyl)-3-phenylquinoxaline-based materials have shown high thermal stability, good solubility, and excellent optical properties, making them suitable for various applications, including organic electronics, optoelectronics, and sensing.
Propiedades
IUPAC Name |
2-phenyl-3-(4-phenylphenyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)26-25(21-11-5-2-6-12-21)27-23-13-7-8-14-24(23)28-26/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEJRBWFYREIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4720452.png)

![4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid](/img/structure/B4720461.png)

![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4720488.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4720500.png)
![2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4720505.png)
![5-(4-bromophenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4720510.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4720514.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4720520.png)
![1-[4-(4-methoxyphenoxy)butanoyl]pyrrolidine](/img/structure/B4720532.png)
![N-(2,5-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4720535.png)

![1-ethyl-N-(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720555.png)